1,6-Pyrenedione

Description

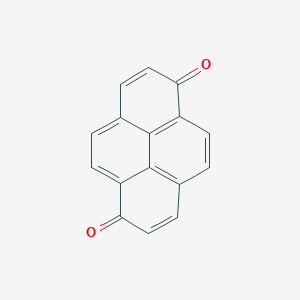

1,6-Pyrenedione (CAS 1785-51-9), also known as 1,6-pyrenequinone, is a polycyclic aromatic quinone with the molecular formula C₁₆H₈O₂ and a molecular weight of 232.23 g/mol . It is synthesized via the oxidation of pyrene using strong oxidizing agents such as potassium dichromate (K₂Cr₂O₇) in sulfuric acid (H₂SO₄) or sodium dichromate in acetic anhydride, yielding a mixture of 1,6- and 1,8-pyrenedione isomers. These isomers are separated chromatographically, with the 1,6-isomer appearing as an orange band during elution . Photolysis of pyrene on silica surfaces also produces this compound as a major oxidized product . The compound exhibits a planar quinoid structure, enabling applications in catalysis, environmental remediation, and materials science.

Propriétés

IUPAC Name |

pyrene-1,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPSDOXLHBDCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C4C3=C1C=CC4=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061967 | |

| Record name | 1,6-Pyrenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-51-9 | |

| Record name | 1,6-Pyrenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Pyrenequinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenequinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Pyrenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Pyrenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrene-1,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRENEQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU5GO38I7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,6-Pyrenedione can be synthesized through the oxidation of pyrene. One common method involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction typically proceeds as follows:

Oxidation with Potassium Permanganate: Pyrene is dissolved in a suitable solvent like acetone, and potassium permanganate is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the oxidation is complete.

Oxidation with Chromium Trioxide: Pyrene is dissolved in acetic acid, and chromium trioxide is added. The reaction is carried out under reflux conditions until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions may vary depending on the desired yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

1,6-Pyrenedione undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex oxygenated derivatives.

Reduction: Reduction of this compound can yield pyrene or partially reduced intermediates.

Substitution: Electrophilic substitution reactions can occur at the remaining positions of the pyrene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under suitable conditions.

Major Products Formed

Oxidation: Further oxidation can lead to the formation of pyrenequinones.

Reduction: Reduction typically yields pyrene or partially reduced pyrene derivatives.

Substitution: Substitution reactions can produce halogenated or nitro-substituted pyrene derivatives.

Applications De Recherche Scientifique

Electrochemical Applications

1,6-Pyrenedione has been extensively studied for its role as an electrochemical mediator in bioelectrochemical systems. Research indicates that it can enhance the electrocatalytic oxidation of glucose when used in conjunction with enzymes such as FAD-dependent glucose dehydrogenase.

- Electrosynthesis : A study demonstrated the successful electrosynthesis of this compound using carbon nanotube electrodes, showcasing its potential as a redox mediator in enzymatic bioanodes. The cyclic voltammetry results indicated that this compound exhibited superior electron transfer capabilities compared to traditional mediators like 1,4-naphthoquinone, with a notable retention of catalytic performance over multiple cycles .

- Performance Metrics : In glucose biofuel cells, the use of this compound facilitated a maximum power density of 1.35 mW/cm². This performance was attributed to its efficient electron transfer properties and stability under operational conditions .

Biochemical Applications

In biochemical research, this compound is examined for its potential in cancer prevention and treatment:

- DNA Adduct Formation Inhibition : Studies have shown that compounds like dibenzoylmethane can inhibit DNA adduct formation induced by benzo[a]pyrene and 1,6-dinitropyrene. Although not directly tested on this compound, the mechanisms explored provide insights into how similar compounds might function in preventing carcinogenic processes .

- Enzyme Induction : The compound's interaction with cellular systems suggests it may influence the expression of detoxifying enzymes such as glutathione-S-transferase and NAD(P)H-quinone reductase. This potential for enzyme induction could be pivotal in developing chemopreventive strategies against breast cancer .

Environmental Applications

The environmental implications of this compound are noteworthy:

- Photodegradation Studies : Research into the photodegradation mechanisms of nitropyrene derivatives highlights the role of pyrenediones in environmental remediation processes. The degradation pathways can lead to less harmful products and demonstrate the compound's utility in breaking down hazardous pollutants in aquatic systems .

- Tissue Distribution Studies : Investigations into the metabolism of pyrene derivatives indicate that understanding the distribution and transformation of compounds like this compound can aid in assessing human and wildlife exposure to polycyclic aromatic hydrocarbons (PAHs). Such studies are essential for evaluating risks associated with environmental contamination .

Synthesis and Characterization

The synthesis of this compound involves several methods:

- Chemical Synthesis : One common method includes oxidation reactions using sodium dichromate in acetic acid. This process yields both this compound and its isomer, 1,8-pyrenedione, which can be separated via chromatographic techniques .

- Characterization Techniques : Techniques such as NMR spectroscopy have been utilized to confirm the structure and purity of synthesized pyrenediones. The characteristic spectral data provide essential insights into their chemical behavior and potential applications .

Mécanisme D'action

The mechanism of action of 1,6-Pyrenedione in photocatalytic reactions involves the absorption of visible light, leading to the generation of excited states. These excited states can transfer energy or electrons to substrates, facilitating various chemical transformations. The compound’s ability to generate singlet oxygen and superoxide radicals plays a crucial role in its photocatalytic activity.

Comparaison Avec Des Composés Similaires

4,5-Pyrenedione

- Synthesis : Produced via H₂O₂ oxidation of 4,5-pyrenedicarboxylic acid .

- Stability: Rapid photodegradation under UV light, with complete loss of quinoid structure .

- Applications: Limited due to instability; primarily studied as a transient intermediate.

Non-Pyrene Quinones

- Naphthoquinones: Smaller conjugated systems with higher solubility but lower thermal stability.

- Anthraquinones: Larger aromatic cores with stronger absorption in visible light but slower redox kinetics .

Activité Biologique

1,6-Pyrenedione is a polycyclic aromatic compound that has garnered attention due to its unique biological activities and potential applications in various fields, including biochemistry and environmental science. This article explores the biological activity of this compound, focusing on its electrochemical properties, interactions with biological systems, and potential therapeutic applications.

This compound can be synthesized through the electro-oxidation of pyrene, leading to a mixture of isomers, primarily this compound and 1,8-pyrenedione. This process has been studied using carbon nanotube (CNT) electrodes in aqueous solutions, demonstrating the compound's efficient electron transfer capabilities and stability compared to other quinone derivatives like 1,4-naphthoquinone .

Electrochemical Activity

The electrochemical behavior of this compound has been extensively characterized. It exhibits significant redox activity, making it suitable as a mediator in enzymatic reactions. In studies involving glucose biofuel cells, this compound demonstrated superior performance over traditional mediators, with a maximum power density of 1.35 mW/cm² recorded during operation . The cyclic voltammetry results indicated that the compound maintains a stable catalytic current over multiple cycles, highlighting its potential for use in biosensors and bioelectrochemical systems.

Table 1: Electrochemical Performance of this compound Compared to Other Mediators

| Mediator | Maximum Power Density (mW/cm²) | Stability (Current Loss after 100 Cycles) |

|---|---|---|

| This compound | 1.35 | ~60% |

| 1,4-Naphthoquinone | Not specified | >90% |

Biological Interactions

Research indicates that this compound interacts with various biological systems, particularly in enzymatic processes. Its effectiveness as an electron transfer mediator in glucose dehydrogenase (GDH) systems has been highlighted by its ability to facilitate electron transfer with minimal overpotential . The compound's interaction with enzymes suggests potential applications in biosensor technology for glucose monitoring.

Case Study: Glucose Biosensor Development

A study explored the use of this compound in developing a biosensor for glucose detection. The sensor exhibited a linear response to glucose concentrations up to 200 mM with a sensitivity of 0.44 mA/mM·cm² and a limit of detection at 0.11 mM. The apparent Michaelis-Menten constant was determined to be , indicating favorable enzyme kinetics for glucose detection .

Case Study: Environmental Remediation

Another area of interest is the role of this compound in environmental remediation processes. Its formation during the oxidation of pyrene suggests that it could serve as an indicator or byproduct in the degradation pathways of polycyclic aromatic hydrocarbons (PAHs) in contaminated environments. Studies have shown that compounds like pyrenediones can be involved in bioremediation strategies aimed at detoxifying PAH-contaminated sites .

Therapeutic Potential

The therapeutic applications of this compound are still under investigation. Preliminary studies suggest that its redox properties may confer anti-cancer activities by inducing oxidative stress in tumor cells; however, more research is needed to fully elucidate these effects and their mechanisms.

Q & A

Q. What strategies validate the reproducibility of this compound-based catalytic systems across independent labs?

- Methodology : Implement round-robin testing with shared materials (e.g., aliquots of synthesized compound) and standardized protocols. Statistical analysis (e.g., ANOVA) identifies variability sources, while controlled aging studies assess batch-to-batch consistency .

Guidance for Methodological Rigor

- Data Contradiction Analysis : When conflicting data arise (e.g., varying isomer ratios), use multi-technique validation (NMR, HPLC, X-ray) and disclose raw datasets for peer scrutiny .

- Experimental Reproducibility : Document electrode pretreatment, solvent batch numbers, and potentiostat settings in detail. Provide spectra/raw voltammograms as supplementary materials .

- Literature Synthesis : Critically evaluate prior studies for electrochemical parameters (e.g., scan rates, reference electrodes) that may explain yield discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.